molecular formula C23H20N2O3S B2722888 3-(3-benzyl-4-oxo-1,3-thiazolan-2-yl)phenyl N-phenylcarbamate CAS No. 866042-17-3

3-(3-benzyl-4-oxo-1,3-thiazolan-2-yl)phenyl N-phenylcarbamate

Cat. No.: B2722888
CAS No.: 866042-17-3
M. Wt: 404.48
InChI Key: VBBUXZZKHRRFLE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “3-(3-benzyl-4-oxo-1,3-thiazolan-2-yl)phenyl N-phenylcarbamate” is a versatile chemical compound with diverse applications in scientific research. Its unique properties enable advancements in various fields, including medicine, materials science, and catalysis. The molecular formula of this compound is C21H24N2O3S .


Molecular Structure Analysis

The molecular structure of “this compound” is defined by its molecular formula, C21H24N2O3S . Unfortunately, the specific structural details or a visual representation of the molecule was not found in the search results.


Physical and Chemical Properties Analysis

The molecular weight of “this compound” is 384.49186 . Unfortunately, other specific physical and chemical properties like melting point, boiling point, and density were not found in the search results.

Scientific Research Applications

Synthesis and Chemical Modification

The compound and its derivatives are integral to various synthesis processes in medicinal chemistry. For instance, the palladium-catalyzed direct arylation of thiazoles, including derivatives similar to the specified compound, highlights the efficiency of arylating thiazoles with aryl bromides, showcasing the compound's role in creating structurally diverse molecules with potential pharmacological applications (Yokooji et al., 2003). Similarly, synthesis techniques focusing on benzothiazoles demonstrate the compound's versatility in producing molecules with antimicrobial properties, further emphasizing its significance in drug discovery and development (Deohate et al., 2013).

Antimicrobial Screening

Derivatives of the specified compound have been studied for their antimicrobial properties. For example, a study on the synthesis of 2-phenylamino-thiazole derivatives as antimicrobial agents found that some synthesized molecules exhibited potent activity against pathogenic strains, demonstrating the compound's potential in developing new antimicrobial agents (Bikobo et al., 2017).

Anticancer Evaluation

Research on benzimidazoles, benzothiazoles, and related structures has revealed the discovery of new classes of compounds with potential anticancer activities. Studies like the successful prediction of a pharmaceutical model in crystal structure prediction highlight the compound's relevance in modern pharmaceuticals, especially in exploring its anticancer properties (Kazantsev et al., 2011). Further, the design and synthesis of N-(4-{5-[4-(5-Methyl-1,3,4-oxadiazol-2-yl)phenyl]-4-(2,3,4-trimethoxyphenyl)-1,3-thiazol-2-yl}phenyl)benzamides have shown promising anticancer activity, emphasizing the compound's utility in anticancer drug development (Ravinaik et al., 2021).

Molecular Imaging and Radiolabelling

The compound and its analogs have been used in the development of new radiotracers for molecular imaging. For instance, the synthesis and 11C-radiolabelling of 2-carboranyl benzothiazoles, analogs of the compound , have been explored for their potential in inhibiting breast cancer cell lines, highlighting its applicability in diagnostic imaging and targeted therapy (Gona et al., 2015).

Properties

IUPAC Name

[3-(3-benzyl-4-oxo-1,3-thiazolidin-2-yl)phenyl] N-phenylcarbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20N2O3S/c26-21-16-29-22(25(21)15-17-8-3-1-4-9-17)18-10-7-13-20(14-18)28-23(27)24-19-11-5-2-6-12-19/h1-14,22H,15-16H2,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBBUXZZKHRRFLE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)N(C(S1)C2=CC(=CC=C2)OC(=O)NC3=CC=CC=C3)CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H20N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.